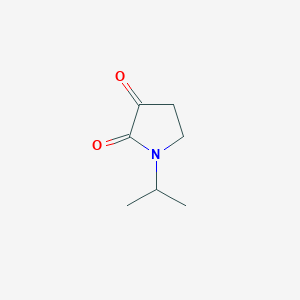
2-(2,4-Dioxo-3-phenyl-1,3-thiazolidin-5-yl)acetic acid
Übersicht
Beschreibung
2-(2,4-Dioxo-3-phenyl-1,3-thiazolidin-5-yl)acetic acid is a synthetic organic compound with the molecular formula C11H9NO4S It features a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms, fused with a phenyl group and an acetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,4-Dioxo-3-phenyl-1,3-thiazolidin-5-yl)acetic acid typically involves the cyclization of appropriate precursors One common method starts with the condensation of thiourea with a phenyl-substituted α,β-unsaturated carbonyl compound, followed by cyclization to form the thiazolidine ring
Industrial Production Methods: Industrial production methods for this compound are not widely documented, likely due to its specialized use in research rather than large-scale manufacturing. the principles of organic synthesis, such as batch processing and the use of catalytic agents to improve yield and purity, would apply.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidine ring.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Substitution: The phenyl group and the acetic acid moiety can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, acids, or bases depending on the specific substitution reaction.
Major Products: The major products depend on the specific reactions. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 2-(2,4-Dioxo-3-phenyl-1,3-thiazolidin-5-yl)acetic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology and Medicine: This compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its thiazolidine ring is a common motif in bioactive molecules, which can exhibit a range of biological activities, including anti-inflammatory and antimicrobial properties.
Industry: While not widely used in industry, its derivatives could be explored for use in materials science, such as in the development of new polymers or as intermediates in the synthesis of other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-(2,4-Dioxo-3-phenyl-1,3-thiazolidin-5-yl)acetic acid in biological systems is not fully understood. compounds with similar structures often interact with enzymes or receptors, modulating their activity. The thiazolidine ring can mimic natural substrates or inhibitors, potentially leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
2-(2,4-Dioxo-1,3-thiazolidin-5-yl)acetic acid: Lacks the phenyl group, which can significantly alter its chemical properties and biological activity.
2-(2,4-Dioxo-3-phenyl-1,3-thiazolidin-5-yl)-N-(2-methylphenyl)acetamide: Contains an additional acetamide group, which can affect its solubility and reactivity.
Uniqueness: The presence of the phenyl group in 2-(2,4-Dioxo-3-phenyl-1,3-thiazolidin-5-yl)acetic acid distinguishes it from other thiazolidine derivatives, potentially enhancing its interaction with biological targets and its stability under various conditions.
Eigenschaften
IUPAC Name |
2-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO4S/c13-9(14)6-8-10(15)12(11(16)17-8)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBAJAVBPXWWMOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(SC2=O)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B3407586.png)


![1-[4-(Trifluoromethyl)pyridin-2-yl]azetidin-3-amine](/img/structure/B3407603.png)



![Butanoic acid, 4-[methyl[(4-methylphenyl)sulfonyl]amino]-](/img/structure/B3407634.png)
![5-fluoro-10'-methoxy-4'-(4-methoxyphenyl)-1,2-dihydro-8'-oxa-5',6'-diazaspiro[indole-3,7'-tricyclo[7.4.0.0^{2,6}]tridecane]-1'(9'),4',10',12'-tetraen-2-one](/img/structure/B3407639.png)
![5-allyl-3-amino-4,6-dimethyl-N-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3407658.png)

